molecular formula C20H20FN3O2S B15110847 methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate

methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate

Cat. No.: B15110847
M. Wt: 385.5 g/mol
InChI Key: KYRBYGVKGUEAMX-UHFFFAOYSA-N
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Description

Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate is a synthetic compound featuring a hybrid structure combining indole, thiourea, and phenyl acetate moieties. Key structural attributes include:

  • 5-Fluoro-1H-indol-3-yl group: A substituted indole core with a fluorine atom at position 5, enhancing electronic and steric properties.
  • Methyl phenylacetate ester: Provides lipophilicity and metabolic stability.

This compound’s design likely targets bioactivity modulation through interactions with enzymes or receptors, leveraging the indole scaffold’s prevalence in pharmaceuticals (e.g., serotonin analogs) and the thiourea group’s role in metal chelation or enzyme inhibition.

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

methyl 2-[4-[2-(5-fluoro-1H-indol-3-yl)ethylcarbamothioylamino]phenyl]acetate

InChI

InChI=1S/C20H20FN3O2S/c1-26-19(25)10-13-2-5-16(6-3-13)24-20(27)22-9-8-14-12-23-18-7-4-15(21)11-17(14)18/h2-7,11-12,23H,8-10H2,1H3,(H2,22,24,27)

InChI Key

KYRBYGVKGUEAMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Scientific Research Applications

Methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [4-({[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamothioyl}amino)phenyl]acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound to structurally related molecules from the provided evidence, focusing on core motifs, substituents, and functional groups.

Indole-Containing Analogs

Compound 31 ()
  • Structure : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide.
  • Key Differences :
    • Replaces the thiourea with a sulfonamide linkage.
    • Substitutes 5-fluoro with 5-methoxy on the indole.
    • Uses a trifluoromethylphenyl sulfonamide instead of a phenylacetate ester.
  • Implications : Sulfonamide groups enhance acidity and hydrogen-bonding capacity compared to thiourea. The 5-methoxy group may reduce metabolic oxidation compared to 5-fluoro.
(3-Methylphenyl)methyl 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate ()
  • Structure : Indole core with 4-chlorobenzoyl and methyl ester groups.
  • Key Differences :
    • Lacks the thiourea bridge; instead, a direct ester linkage connects the indole to the aromatic ring.
    • Incorporates a 4-chlorobenzoyl group, increasing steric bulk and lipophilicity.
  • Implications : Direct ester linkages may improve synthetic accessibility but reduce conformational flexibility compared to thiourea.

Fluorinated and Sulfur-Containing Analogs

Methyl 4-[2-Chloro-5-(Trifluoromethyl)phenylcarbamoyl]phenylcarbamate ()
  • Structure : Phenylcarbamate with trifluoromethyl and chloro substituents.
  • Key Differences :
    • Uses a carbamate (OC=O) instead of thiourea (NHC=S).
    • Replaces the indole with a trifluoromethylphenyl group.
  • Implications : Carbamates are more hydrolytically stable than thioureas but less reactive in metal coordination.
Ethyl 2-[[3-(4-Fluorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate ()
  • Structure : Pyrimidoindole fused ring with a sulfanyl-acetate group.
  • Key Differences :
    • Sulfanyl (S-) group versus thiourea (NHC=S).
    • Fused pyrimidine-indole system introduces planar rigidity.
  • Implications : Sulfanyl groups may confer different redox properties compared to thiourea.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Melting Point (°C) Yield (%)
Target Compound C₂₀H₁₉FN₄O₂S 398.45 Thiourea, indole, methyl ester 5-Fluoroindole, phenylacetate N/A N/A
Compound 31 () C₂₅H₁₈ClF₃N₂O₅S 569.93 Sulfonamide, indole, acetamide 5-Methoxy, 4-Cl-benzoyl N/A 43
Methyl 4-[...]phenylcarbamate () C₁₆H₁₂ClF₃N₂O₃ 372.73 Carbamate, chloro, trifluoromethyl 2-Cl-5-CF₃-phenyl 173 76
Ethyl 2-[[...]sulfanyl]acetate () C₂₀H₁₆FN₃O₃S 397.42 Sulfanyl, pyrimidoindole, ester 4-Fluorophenyl N/A N/A

Key Findings

Thiourea vs. Sulfonamide/Carbamate : The target’s thiourea group offers unique hydrogen-bonding and metal-chelating capabilities compared to sulfonamides () or carbamates () .

Fluorine vs. Methoxy/Chloro Substituents : The 5-fluoroindole in the target may enhance metabolic stability and electronic effects relative to 5-methoxy or chloro analogs () .

Ester Linkages : While phenyl acetate esters are common (), the target’s thiourea bridge introduces conformational flexibility absent in direct ester-linked analogs .

Synthetic Accessibility : Yields for analogs vary (43–76%), suggesting the target’s synthesis may require optimization of thiourea-forming reactions .

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